molecular formula C9H9NOS B1320275 5-Ethoxybenzo[d]thiazole CAS No. 854085-40-8

5-Ethoxybenzo[d]thiazole

Cat. No.: B1320275
CAS No.: 854085-40-8
M. Wt: 179.24 g/mol
InChI Key: GWKNDCJHRNOQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxybenzo[d]thiazole is a heterocyclic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzene ring fused to a thiazole ring, with an ethoxy group attached to the benzene ring

Mechanism of Action

Target of Action

5-Ethoxybenzo[d]thiazole is a derivative of the thiazole class of compounds, which are known to have diverse pharmacological activities Thiazole derivatives have been found to interact with a variety of targets, including enzymes involved in metabolism , DNA gyrase, topoisomerase IV , and Adenosine monophosphate-activated protein kinase (AMPK) . These targets play crucial roles in various biological processes, including DNA replication, cell division, and energy metabolism.

Mode of Action

Thiazole derivatives are known to interfere with the function of their targets, leading to changes in cellular processes . For instance, some thiazole derivatives inhibit the activity of DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication . This inhibition can lead to the cessation of bacterial growth, making thiazole derivatives potent antibacterial agents .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit quorum sensing pathways in bacteria, affecting their ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacological potential, which suggests they may have favorable adme properties

Result of Action

Thiazole derivatives have been reported to have a wide range of biological activities, such as antibacterial, antifungal, antiviral, anthelmintic, antitumor, and anti-inflammatory effects . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

5-Ethoxybenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with adenosine monophosphate-activated protein kinase (AMPK), which is a crucial enzyme in cellular energy homeostasis . The interaction between this compound and AMPK leads to the activation of the enzyme, which in turn enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells . This interaction highlights the potential of this compound in the regulation of metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In skeletal muscle cells, it has been shown to augment glucose uptake, thereby influencing cellular metabolism . Additionally, in pancreatic β-cells, this compound stimulates insulin secretion, which is crucial for maintaining blood glucose levels . These effects are mediated through the activation of AMPK, which plays a pivotal role in cell signaling pathways and gene expression related to energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the activation of AMPK. The binding of this compound to AMPK leads to a conformational change in the enzyme, enhancing its activity . This activation results in the phosphorylation of downstream targets involved in glucose metabolism and insulin secretion. Additionally, this compound may interact with other biomolecules, contributing to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained activation of AMPK and prolonged effects on glucose uptake and insulin secretion . The degradation of the compound over extended periods may lead to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK, leading to enhanced glucose uptake and insulin secretion without adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. The activation of AMPK by this compound enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells . These effects are mediated through the phosphorylation of key enzymes and proteins involved in glucose metabolism, highlighting the compound’s role in regulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, such as skeletal muscle cells and pancreatic β-cells . The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals may play a role in directing this compound to its site of action, ensuring its efficacy in regulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxybenzo[d]thiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate, followed by cyclization. The reaction typically proceeds under basic conditions, such as using sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production. Green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-Ethoxybenzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, lacking the ethoxy group, with similar biological activities.

    6-Ethoxybenzo[d]thiazole: A positional isomer with the ethoxy group at a different position on the benzene ring.

    2-Methylbenzo[d]thiazole: A derivative with a methyl group instead of an ethoxy group.

Uniqueness

5-Ethoxybenzo[d]thiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets, leading to distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

5-ethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-11-7-3-4-9-8(5-7)10-6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKNDCJHRNOQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600099
Record name 5-Ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854085-40-8
Record name 5-Ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxybenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
5-Ethoxybenzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
5-Ethoxybenzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
5-Ethoxybenzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
5-Ethoxybenzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
5-Ethoxybenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.